molecular formula C11H14N2O4S B2510579 1-(Pyridine-3-sulfonyl)piperidine-3-carboxylic acid CAS No. 847401-40-5

1-(Pyridine-3-sulfonyl)piperidine-3-carboxylic acid

Katalognummer: B2510579
CAS-Nummer: 847401-40-5
Molekulargewicht: 270.3
InChI-Schlüssel: YRSNOLUKWDNPHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridine-3-sulfonyl)piperidine-3-carboxylic acid is a high-purity chemical building block designed for use in pharmaceutical and medicinal chemistry research. This heterocyclic compound features a piperidine-3-carboxylic acid scaffold substituted at the nitrogen with a pyridine-3-sulfonyl group, creating a multifunctional structure valuable for constructing more complex molecules. Its molecular formula is C11H14N2O4S, with a molecular weight of approximately 270.30 g/mol. The primary research application of this compound is as a synthetic intermediate in drug discovery programs. The presence of both the carboxylic acid and sulfonamide functional groups makes it a versatile precursor for the development of protease inhibitors, receptor antagonists, and various small molecule therapeutics. Researchers utilize this building block to introduce specific spatial and electronic properties into candidate molecules, particularly those targeting central nervous system disorders and inflammatory conditions. The compound is offered with comprehensive analytical characterization to ensure batch-to-batch consistency and reliability in experimental workflows. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet prior to handling and implement appropriate safety precautions when working with this compound.

Eigenschaften

IUPAC Name

1-pyridin-3-ylsulfonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-11(15)9-3-2-6-13(8-9)18(16,17)10-4-1-5-12-7-10/h1,4-5,7,9H,2-3,6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSNOLUKWDNPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridine-3-sulfonyl)piperidine-3-carboxylic acid typically involves the reaction of pyridine-3-sulfonyl chloride with piperidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyridine-3-sulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its sulfonyl group allows for diverse substitution reactions, making it valuable in creating new compounds with tailored properties.

Biology

  • Biological Activities : Research indicates that 1-(Pyridine-3-sulfonyl)piperidine-3-carboxylic acid exhibits antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial activity .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes like acetylcholinesterase and urease, which are crucial in various biological processes. The presence of the sulfonamide group enhances its pharmacological effectiveness .

Medicine

  • Therapeutic Potential : Ongoing research is exploring the use of 1-(Pyridine-3-sulfonyl)piperidine-3-carboxylic acid as a therapeutic agent. It has been investigated for its potential role in treating metabolic disorders such as type II diabetes through inhibition of 11-beta-hydroxysteroid dehydrogenase type 1, which is linked to glucose regulation .
  • Cancer Treatment : The compound has shown promise in anticancer applications. Specific derivatives have been tested for their efficacy against various cancer cell lines, with some exhibiting significant activity against leukemia and colon cancer cells .

Anticancer Activity Evaluation

A study conducted by the U.S. National Cancer Institute evaluated several derivatives of 1-(Pyridine-3-sulfonyl)piperidine-3-carboxylic acid for their anticancer activity. Among the tested compounds, one derivative showed selective activity against leukemia and melanoma cell lines with GI50 values ranging from 13.6 to 14.9 µM . This highlights the compound's potential in cancer therapeutics.

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, compounds derived from 1-(Pyridine-3-sulfonyl)piperidine-3-carboxylic acid demonstrated strong inhibitory effects on acetylcholinesterase and urease enzymes. These findings suggest that modifications to the core structure can enhance biological efficacy against specific targets .

Wirkmechanismus

The mechanism of action of 1-(Pyridine-3-sulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Sulfonyl Substituents

a. 1-(Methylsulfonyl)piperidine-3-carboxylic acid (CAS 702670-29-9)

  • Molecular Formula: C₇H₁₃NO₄S
  • Molecular Weight : 207.25 g/mol
  • Its lower molecular weight may improve permeability but decrease target specificity .

b. 1-(3-Nitrobenzenesulfonyl)piperidine-3-carboxylic acid (CAS 321970-60-9)

  • Molecular Formula : C₁₂H₁₄N₂O₆S
  • Molecular Weight : 314.32 g/mol
  • Key Differences: The nitro group introduces strong electron-withdrawing effects, enhancing stability but possibly reducing metabolic turnover. The bulkier aromatic ring may hinder entry into hydrophobic binding sites compared to pyridine-3-sulfonyl .

c. 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS 1005611-34-6)

  • Molecular Formula : C₁₂H₁₉N₃O₄S
  • Molecular Weight : 301.37 g/mol
  • The ethyl and methyl substituents increase lipophilicity, which may enhance membrane penetration .

Analogues with Heteroaromatic Substituents

a. 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (CAS 1185296-02-9)

  • Molecular Formula : C₁₀H₁₂N₃O₂·HCl
  • Molecular Weight : 241.67 g/mol
  • The hydrochloride salt enhances aqueous solubility, advantageous for intravenous formulations .

b. 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid (CAS 874772-68-6)

  • Molecular Formula : C₁₂H₁₃F₃N₂O₂
  • Molecular Weight : 274.24 g/mol
  • Key Differences : The trifluoromethyl group increases metabolic stability and lipophilicity, making this compound suitable for CNS-targeting applications. However, steric bulk may reduce binding to shallow protein pockets .

Analogues with Non-Sulfonyl Substituents

a. 1-Acetylpiperidine-3-carboxylic acid (CAS 111479-21-1)

  • Molecular Formula: C₈H₁₃NO₃
  • Molecular Weight : 171.20 g/mol
  • Key Differences: The acetyl group is a common prodrug motif, improving oral bioavailability by masking the carboxylic acid.

b. 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1160263-08-0)

  • Molecular Formula : C₁₀H₁₂ClN₃O₂
  • Molecular Weight : 241.67 g/mol
  • Key Differences : The chlorine atom enhances electronegativity and may improve halogen bonding with proteins. The pyrimidine ring’s planar structure could facilitate intercalation into nucleic acid targets .

Biologische Aktivität

1-(Pyridine-3-sulfonyl)piperidine-3-carboxylic acid, with the CAS number 847401-40-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine sulfonyl group and a carboxylic acid moiety. Its molecular formula is C11H14N2O3SC_{11}H_{14}N_2O_3S, which contributes to its solubility and reactivity in biological systems.

PropertyValue
Molecular Weight270.31 g/mol
SolubilitySoluble in DMSO and water
Melting PointNot specified
pKaNot specified

Research indicates that 1-(Pyridine-3-sulfonyl)piperidine-3-carboxylic acid may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism of action is hypothesized to involve modulation of these targets, potentially influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

A study explored the structure-activity relationship (SAR) of piperidine derivatives, including those similar to 1-(Pyridine-3-sulfonyl)piperidine-3-carboxylic acid. The findings demonstrated that certain modifications could enhance antiproliferative effects against cancer cell lines, particularly melanoma. For instance, derivatives showed significant activity with IC50 values in the low micromolar range, indicating potential for therapeutic application in oncology .

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial properties. In vitro assays have shown that related piperidine derivatives exhibit activity against various bacterial strains. The presence of the pyridine sulfonyl group is believed to enhance this activity by facilitating interaction with bacterial enzymes involved in cell wall synthesis .

Table 2: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/EC50 ValueReference
AntiproliferativeA375 melanoma cells0.88 µM
Senescence InductionA375 melanoma cells1.24 µM
AntimicrobialStaphylococcus aureusMIC 3.12 - 12.5 µg/mL

Case Study 1: Anticancer Screening

In a high-throughput screening study, various piperidine derivatives were evaluated for their ability to induce senescence in melanoma cells. Compound 1 (a derivative of piperidine-3-carboxamide) showed promising results with an EC50 value of 1.24 µM, indicating its potential as a lead compound for further development against melanoma .

Case Study 2: Structure-Activity Relationship Analysis

A focused library of piperidine derivatives was synthesized and tested for their biological activity. The results highlighted how specific modifications to the piperidine ring and sulfonyl group can significantly alter the compound's efficacy against cancer cells. This study emphasized the importance of structural optimization in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Pyridine-3-sulfonyl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of structurally analogous piperidine-carboxylic acid derivatives (e.g., 1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid) typically involves multi-step organic reactions, including sulfonation, coupling, and cyclization. Key parameters for optimization include solvent selection (polar aprotic solvents like DMF or DMSO), temperature control (60–100°C), and stoichiometric ratios of reagents. For example, pyridine-sulfonyl intermediates often require anhydrous conditions to prevent hydrolysis. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) are essential for confirming molecular structure. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. Additionally, differential scanning calorimetry (DSC) can determine melting points and crystallinity, while elemental analysis validates empirical formulas. Structural analogs have been characterized using these techniques, with NMR chemical shifts (e.g., δ 8.5–9.0 ppm for pyridine protons) serving as diagnostic markers .

Q. What are the key structural features influencing its reactivity in medicinal chemistry applications?

  • Methodological Answer : The pyridine-3-sulfonyl group enhances electrophilic reactivity, enabling interactions with nucleophilic residues in biological targets (e.g., cysteine thiols in enzymes). The piperidine ring’s conformation (chair vs. boat) affects steric accessibility, while the carboxylic acid moiety facilitates salt bridge formation with basic amino acids. Structural analogs, such as 1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid, show that substituent positioning on the pyridine ring modulates binding affinity to cancer-related kinases .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of novel derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for sulfonyl group modifications. Molecular docking simulations (using software like AutoDock Vina) help prioritize derivatives with optimal binding to targets like inflammatory mediators. The ICReDD initiative highlights the integration of computational reaction path searches with experimental validation to reduce trial-and-error synthesis cycles .

Q. How should researchers address batch-to-batch variability in bioactivity assays for this compound?

  • Methodological Answer : To mitigate variability, standardize synthesis protocols (e.g., fixed reaction times, solvent batches) and implement rigorous quality control (QC). Request peptide content analysis and TFA removal (<1%) if residual salts interfere with assays. For sensitive bioassays, use orthogonal techniques (e.g., LC-MS for purity, ITC for binding thermodynamics) to validate consistency. Refer to batch-handling strategies for custom peptides, where QC metrics are tailored to assay requirements .

Q. What strategies are effective in resolving contradictory data regarding its biological target selectivity?

  • Methodological Answer : Contradictions in target engagement may arise from off-target effects or assay interference (e.g., compound aggregation). Employ counter-screens against related enzymes (e.g., kinase panels) and use negative controls (e.g., enantiomers or inactive analogs). Surface plasmon resonance (SPR) can quantify binding kinetics (ka/kd) to distinguish specific vs. nonspecific interactions. Preliminary studies on structurally similar compounds recommend cross-validating results with CRISPR-based gene knockout models .

Q. What experimental controls are essential when studying its interactions with enzymes involved in cancer pathways?

  • Methodological Answer : Include enzyme inhibitors (e.g., staurosporine for kinases) as positive controls and vehicle-only treatments (e.g., DMSO) to rule out solvent effects. Use isothermal titration calorimetry (ITC) to measure binding stoichiometry and enthalpy. For cell-based assays, monitor cytotoxicity (via MTT assays) to differentiate antiproliferative effects from target-specific inhibition. Structural analogs have shown dose-dependent modulation of apoptosis markers (e.g., caspase-3 activation), requiring validation via Western blotting .

Q. How do structural modifications at the piperidine ring affect its pharmacokinetic properties?

  • Methodological Answer : Substituents at the piperidine nitrogen (e.g., tert-butoxycarbonyl groups) improve metabolic stability by blocking cytochrome P450 oxidation. Introducing methyl groups at the 3-position enhances lipophilicity (logP >2), potentially increasing blood-brain barrier permeability. Pharmacokinetic studies on analogs like (R)-1-Cbz-3-Aminopyrrolidine hydrochloride demonstrate that carboxylate bioisosteres (e.g., tetrazoles) can improve oral bioavailability while retaining target affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.